1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a benzyl group, an ethylphenyl group, and a pyrazole ring with a carboxylic acid functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with benzyl halides under basic conditions.
Addition of the ethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethylphenyl groups can be replaced by other substituents using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
1-Benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of enzymes such as cyclooxygenase, which plays a key role in the inflammatory response. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-Benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid: This compound has a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
1-Benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde: This compound has an aldehyde group instead of a carboxylic acid group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-benzyl-3-(4-ethylphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-14-8-10-16(11-9-14)18-17(19(22)23)13-21(20-18)12-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRFGOOKLGMVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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